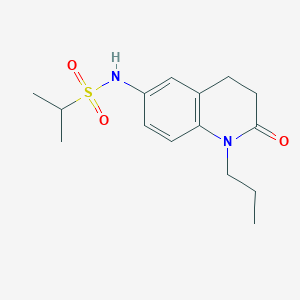

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a chemical compound that has been used in diverse scientific research areas. It has been identified as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress .

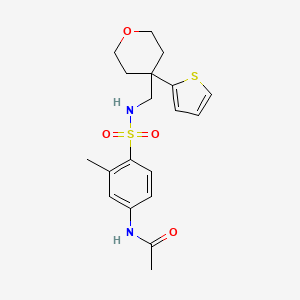

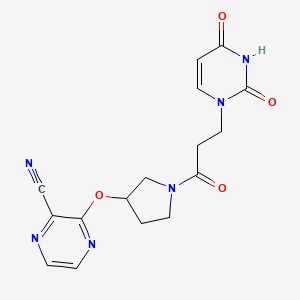

Molecular Structure Analysis

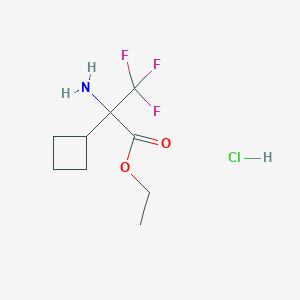

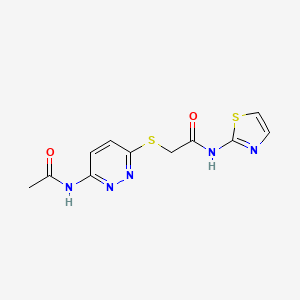

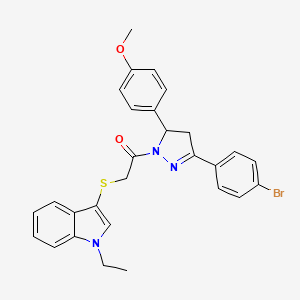

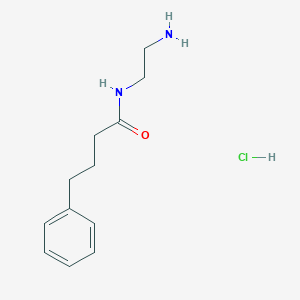

The molecular structure of “N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is complex. It has a molecular weight of 619.673 and its formula is C35H36F3N3O4 . The structure includes various chemical moieties at different positions on the 2-oxo-1,2,3,4-tetrahydroquinolin skeleton .Aplicaciones Científicas De Investigación

Drought Resistance in Plants

This compound has been identified as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling. This mechanism is crucial for plants to overcome abiotic stresses such as drought, cold, and soil salinity. The compound’s ability to activate a gene network similar to that induced by ABA makes it a potential agent for enhancing drought resistance in agricultural practices.

Seed Germination Inhibition

Due to its ABA-like properties, this compound can inhibit seed germination . This application is significant in agricultural research where controlled germination is necessary, such as in the study of seed dormancy mechanisms or the development of crops with delayed germination for specific farming needs.

Promotion of Drought Resistance

The compound’s role in activating ABA receptors also means it can be used to promote drought resistance in plants . By mimicking ABA, it can induce the expression of stress-responsive genes, providing a valuable tool for studying the genetic basis of drought resistance and for developing drought-resistant crop varieties.

Crystallography Studies

The crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved . This provides a valuable reference for structural biology studies, particularly in understanding ligand-receptor interactions and the design of new molecules that can modulate plant stress responses.

Water Loss Prevention in Plants

Treatments with this compound have been shown to prevent leaf water loss in plants . This application is essential for research into water conservation in crops, which can lead to the development of varieties that require less irrigation.

Activation of Stress-Responsive Gene Networks

The compound has been found to activate a gene network in Arabidopsis that is highly similar to that induced by ABA . This suggests its use in molecular biology as a tool for dissecting the pathways involved in plant stress responses and for identifying key regulatory genes.

Study of ABA Receptor Pharmacology

Given its role as an ABA mimic, this compound is a powerful tool for studying the pharmacology of ABA receptors . It can be used to investigate the binding affinities, kinetics, and downstream effects of ligand-receptor interactions in plant stress signaling.

Development of Drought-Resistant Agricultural Practices

Finally, the compound’s ability to mimic ABA and induce drought resistance can be applied to the development of new agricultural practices . By treating crops with this compound, it may be possible to enhance their resilience to drought conditions, leading to more sustainable farming methods in arid regions.

Direcciones Futuras

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” has potential applications in diverse scientific research areas, ranging from drug synthesis to catalysis and material science. Its role as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress suggests potential applications in agriculture .

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMQKYYULIPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)